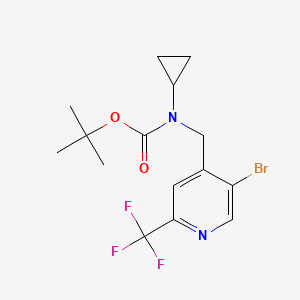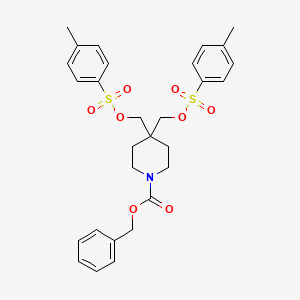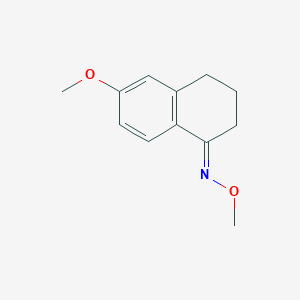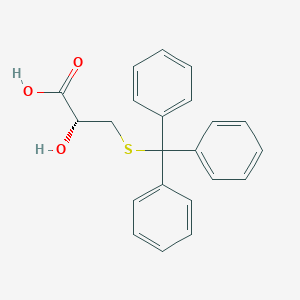![molecular formula C16H12N2O5 B13918618 2-[(4-Methoxyphenyl)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione CAS No. 139725-16-9](/img/structure/B13918618.png)
2-[(4-Methoxyphenyl)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxybenzyl)-4-nitroisoindoline-1,3-dione is a synthetic organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a methoxybenzyl group and a nitro group attached to the isoindoline core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxybenzyl)-4-nitroisoindoline-1,3-dione typically involves the reaction of 4-nitroisoindoline-1,3-dione with 4-methoxybenzyl chloride in the presence of a base such as cesium carbonate (Cs2CO3) in an anhydrous solvent like dimethylformamide (DMF) . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 2-(4-Methoxybenzyl)-4-nitroisoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Reduction: The major product formed is 2-(4-methoxybenzyl)-4-aminoisoindoline-1,3-dione.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
科学的研究の応用
2-(4-Methoxybenzyl)-4-nitroisoindoline-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives have potential antimicrobial and anti-inflammatory properties.
Medicine: It is being explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological activities.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-methoxybenzyl)-4-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
類似化合物との比較
2-(4-Methoxybenzyl)-4-nitro-2H-indazole: This compound shares a similar structural motif but differs in the core structure, which is an indazole instead of an isoindoline.
1-(4-Methoxybenzyl)-4-nitro-1H-indole: Another similar compound with an indole core, which also exhibits unique chemical and biological properties.
Uniqueness: 2-(4-Methoxybenzyl)-4-nitroisoindoline-1,3-dione is unique due to its isoindoline core, which imparts distinct chemical reactivity and biological activity compared to indazole and indole derivatives. The presence of both methoxybenzyl and nitro groups further enhances its versatility in various applications.
特性
CAS番号 |
139725-16-9 |
|---|---|
分子式 |
C16H12N2O5 |
分子量 |
312.28 g/mol |
IUPAC名 |
2-[(4-methoxyphenyl)methyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O5/c1-23-11-7-5-10(6-8-11)9-17-15(19)12-3-2-4-13(18(21)22)14(12)16(17)20/h2-8H,9H2,1H3 |
InChIキー |
LPQVSBXDUHNZII-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[acetyl(hydroxy)amino]benzoate](/img/structure/B13918562.png)

![2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13918574.png)
![1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13918575.png)
![5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13918589.png)

![2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile](/img/structure/B13918604.png)
![tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate](/img/structure/B13918610.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13918611.png)

![2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13918625.png)

